Gemcitabine 5'-elaidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is designed to overcome resistance associated with the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for the uptake of gemcitabine into cells . Gemcitabine 5’-elaidate has shown high anticancer activity and is particularly effective in treating pancreatic cancer .
準備方法
The synthesis of gemcitabine 5’-elaidate involves the conjugation of gemcitabine with elaidic acid. This process typically includes the following steps:
Activation of Elaidic Acid: Elaidic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conjugation with Gemcitabine: The activated elaidic acid is then reacted with gemcitabine to form the gemcitabine 5’-elaidate conjugate.
Industrial production methods for gemcitabine 5’-elaidate are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
Gemcitabine 5’-elaidate undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: Gemcitabine 5’-elaidate can participate in nucleophilic substitution reactions, particularly involving the cytidine moiety.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include gemcitabine and its metabolites .
科学的研究の応用
Gemcitabine 5’-elaidate has a wide range of scientific research applications:
Chemistry: It is used to study the stability and reactivity of lipid-drug conjugates.
Biology: Researchers use it to investigate cellular uptake mechanisms independent of nucleoside transporters.
Industry: The compound is explored for its potential in developing more effective chemotherapeutic agents.
作用機序
Gemcitabine 5’-elaidate exerts its effects through the following mechanisms:
Cellular Uptake: The lipid moiety allows the compound to enter cells via passive diffusion, bypassing the need for hENT1.
Activation: Once inside the cell, esterases hydrolyze the compound to release active gemcitabine.
Inhibition of DNA Synthesis: Gemcitabine is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately causing cell death.
The molecular targets involved include ribonucleotide reductase and DNA polymerase .
類似化合物との比較
Gemcitabine 5’-elaidate is unique compared to other gemcitabine derivatives due to its lipid conjugation, which enhances cellular uptake and stability. Similar compounds include:
Gemcitabine: The parent compound, which requires hENT1 for cellular uptake.
Gemcitabine-succinate-GnRH: Another gemcitabine conjugate designed for targeted drug delivery.
Gemcitabine 5’-elaidate stands out for its ability to overcome transporter-related resistance and its enhanced stability .
特性
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。